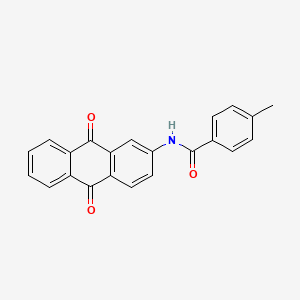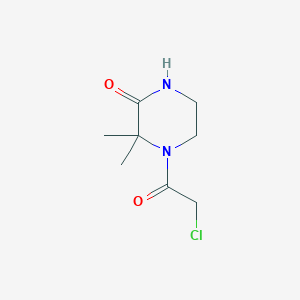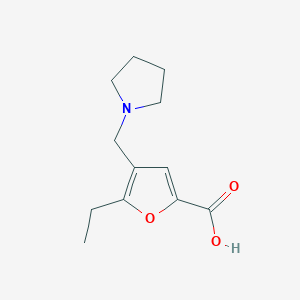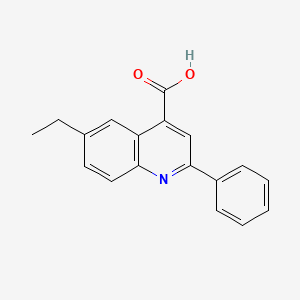
4'-O-Methyldavidigenin
説明
4’-O-Methyldavidigenin is a flavonoid lipid molecule found in various plant species, including Dissochaeta beccariana, Viburnum davidii, and Viburnum lantanoides. It exhibits hydrophobic properties, is practically insoluble in water, and is relatively neutral .
Molecular Structure Analysis
The molecular structure of 4’-O-Methyldavidigenin consists of a flavonoid backbone with a methoxy group (OCH₃) attached at the 4’ position. The precise arrangement of atoms and bonds can be visualized through nuclear magnetic resonance (NMR) spectroscopy. Annotated 1H NMR spectra provide insights into the chemical shifts and connectivity of protons in the compound .
Physical And Chemical Properties Analysis
科学的研究の応用
Bioactive Principle in Artemisia dracunculus
4'-O-Methyldavidigenin, identified as a major bioactive component in Artemisia dracunculus, enhances insulin signaling in skeletal muscle. A study utilized a novel approach to selectively remove 4'-O-methyldavidigenin and its isomer from Artemisia dracunculus extract, confirming its role in the antidiabetic effect of the extract (Yu et al., 2019).
DNA Methylation and Genetic Regulation
The process of DNA methylation, a key epigenetic mechanism, involves modifications like 5-hydroxymethylcytosine and 5-methylcytosine. These modifications are crucial in developmental regulation and disease susceptibility. While not directly about 4'-O-Methyldavidigenin, understanding DNA methylation is relevant in the context of genetic regulation and may have implications for the broader understanding of methylation processes in which compounds like 4'-O-Methyldavidigenin play a role (Wong et al., 2010).
Pharmacogenomics and Drug Metabolism
In pharmacogenomics, understanding the genetic variations in drug metabolism is crucial. Research on enzymes that catalyze S-methylation, O-methylation (such as with 4'-O-Methyldavidigenin), and N-methylation has shown that these variations can significantly impact the metabolism, effect, and toxicity of drugs (Weinshilboum, 1988).
Site-Specific Methylation and Its Importance
The methylation of apigenin, a process similar to that of 4'-O-Methyldavidigenin, results in improved absorption and bioavailability. A study on liverwort species Plagiochasma appendiculatum characterized a Class II O-methyltransferase, which is effective in catalyzing the conversion of apigenin to its methylated form. This underscores the significance of site-specific methylation in enhancing the properties of phytochemicals (Liu et al., 2017).
特性
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSKKITJGNMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376610 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Methyldavidigenin | |
CAS RN |
65428-04-8 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1621172.png)

![2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid](/img/structure/B1621175.png)

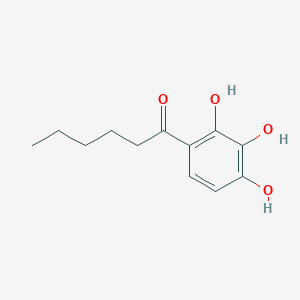
![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)

